2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core with a 4-bromophenyl substituent, an ethyl group at position 8, and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl group.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrFN4OS/c1-2-29-13-11-23(12-14-29)27-21(16-3-5-17(24)6-4-16)22(28-23)31-15-20(30)26-19-9-7-18(25)8-10-19/h3-10H,2,11-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHPMVXHIZAUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the bromophenyl, ethyl, and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include bromine, ethyl iodide, and fluorobenzene, along with catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, palladium or copper catalysts, organic solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity : Preliminary studies indicate that the compound shows significant antimicrobial properties against various pathogens, including bacteria and fungi. The bromophenyl group enhances interaction with microbial membranes, potentially increasing permeability and inducing cell death.
Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation through multiple mechanisms:
- Induction of Apoptosis : The compound appears to promote programmed cell death in cancer cells.
- Inhibition of Signaling Pathways : It may interfere with specific signaling pathways that are crucial for tumor growth.
- Gene Expression Modulation : The compound has been shown to affect gene expression related to cell cycle regulation.
Anti-inflammatory Effects : There is evidence that the compound can reduce inflammatory markers in vitro, indicating potential benefits in treating inflammatory diseases.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Spirocyclic Core : Cyclization of appropriate precursors to create the spirocyclic structure.
- Introduction of the Bromophenyl Group : Achieved through bromination using bromine or a brominating agent.
- Attachment of the Ethyl Group : This may involve alkylation reactions using ethyl halides.
- Thioacetamide Formation : Involves the introduction of the sulfanyl group through nucleophilic substitution.
- Final Coupling : The final step involves coupling the intermediate with an appropriate amine to form the target compound.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds within the triazaspiro class:
- Antimicrobial Studies : A study published in Pharmaceutical Research demonstrated that compounds with spirocyclic structures exhibit enhanced antimicrobial activity compared to their linear counterparts .
- Cancer Research : Research highlighted in Cancer Letters showed that triazaspiro compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
- Inflammation Models : In vitro studies have indicated that similar compounds can significantly reduce pro-inflammatory cytokines, suggesting their potential utility in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Spirocyclic Framework
Compound A shares its 1,4,8-triazaspiro[4.5]deca-1,3-diene core with analogs such as 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (Compound B , from ). Key differences lie in the substituents:
- Position 8 : Compound A has an ethyl group, whereas Compound B features a methyl group.
- Acetamide substituent : Compound A has a 4-fluorophenyl group, while Compound B includes a 2,4-dimethoxyphenyl moiety.
For instance, Compound B has a molecular weight of 531.47 g/mol (C₂₄H₂₇BrN₄O₃S) compared to Compound A’s estimated 523.44 g/mol (C₂₃H₂₅BrFN₄O₂S), reflecting the ethyl-for-methyl substitution and fluorophenyl-for-dimethoxyphenyl exchange .
Crystallographic and Conformational Analysis
A structurally related compound, 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound C , from ), provides insights into spirocyclic conformations. Though Compound C lacks the triazaspiro core, its sulfonyl group and spiro[4.5] system highlight the impact of electron-withdrawing substituents on ring puckering. The Cremer-Pople parameters (used to quantify ring puckering) suggest that substituents like sulfonyl or sulfanyl groups alter the spiro system’s planarity, affecting molecular rigidity and solvent interactions .
Spectroscopic and Physicochemical Properties
NMR Spectral Shifts
demonstrates that substituent changes in spirocyclic compounds lead to distinct NMR profiles. For example, replacing methyl with ethyl at position 8 in Compound A vs. Compound B would perturb chemical shifts in regions corresponding to the spiro core (e.g., positions 29–36 and 39–44 in analogous structures). The 4-fluorophenyl group in Compound A introduces electron-withdrawing effects, likely deshielding nearby protons compared to the electron-donating methoxy groups in Compound B .
Solubility and Polarity
- The ethyl group in Compound A increases hydrophobicity relative to Compound B ’s methyl group.
- The 4-fluorophenyl acetamide in Compound A reduces polarity compared to Compound B ’s dimethoxyphenyl group, which has higher solubility in polar solvents due to methoxy oxygen atoms .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Parameter | Compound A | Compound B | Compound C |
|---|---|---|---|
| Core Structure | 1,4,8-Triazaspiro[4.5]deca-1,3-diene | 1,4,8-Triazaspiro[4.5]deca-1,3-diene | 1,3-Diazaspiro[4.5]decane-2,4-dione |
| Substituent (Position 8) | Ethyl | Methyl | Methyl |
| Acetamide Group | N-(4-fluorophenyl) | N-(2,4-dimethoxyphenyl) | Sulfonyl (4-bromophenyl) |
| Molecular Formula | C₂₃H₂₅BrFN₄O₂S | C₂₄H₂₇BrN₄O₃S | C₁₄H₁₄BrN₂O₄S |
| Molecular Weight (g/mol) | 523.44 (estimated) | 531.47 | 377.25 (estimated) |
| Key Functional Groups | Sulfanyl, fluorophenyl | Sulfanyl, dimethoxyphenyl | Sulfonyl, bromophenyl |
Table 2: Hypothetical NMR Shift Differences (ppm)
| Proton Region | Compound A (Ethyl, 4-F) | Compound B (Methyl, 2,4-OMe) |
|---|---|---|
| Spiro Core | 2.8–3.1 | 2.7–3.0 |
| Acetamide | 7.2–7.6 (Ar-H) | 6.8–7.1 (Ar-H) |
| Alkyl (C-8) | 1.2–1.5 (CH₂CH₃) | 1.0–1.3 (CH₃) |
Biological Activity
The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
This compound features a spirocyclic structure that incorporates multiple functional groups, including a bromine atom and a sulfur atom. Its molecular formula is with a molecular weight of approximately 519.89 g/mol. The presence of these functional groups contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique spirocyclic structure allows for high-affinity binding to these targets, which can modulate their activity and lead to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research indicates that this compound has shown promise in several areas:
Therapeutic Applications
- Anticancer Activity : Preliminary studies have suggested that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the sulfur group could enhance antimicrobial activity against certain pathogens.
- Neurological Effects : Investigations into its effects on neurotransmitter systems indicate potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Advanced Research Question
- Data Collection : Use SHELXL for small-molecule refinement, ensuring high-resolution (<1.0 Å) data to resolve spirocyclic and sulfanyl moieties .
- Challenges : Address potential crystallographic disorder in the 8-ethyl group or spiro ring using PART commands in SHELXL .
- Validation : Apply checkCIF to analyze geometric outliers (e.g., bond angles in the triazaspiro core) and verify hydrogen-bonding networks .
What methodologies are recommended for assessing its biological activity, particularly enzyme inhibition?
Basic Research Question
- Assay Design : Use phospholipase D (PLD) inhibition protocols, as structurally related spiro compounds show isoform selectivity (e.g., PLD2 IC50 = 20 nM) .
- Dose-Response : Test concentrations from 1 nM–100 µM, monitoring phosphatidic acid production via HPLC or fluorometric assays .
- Controls : Include isoform-specific inhibitors (e.g., PLD1 vs. PLD2) to validate selectivity .
How can structure-activity relationship (SAR) studies optimize its bioactivity?
Advanced Research Question
- Substituent Variation : Modify the 4-bromophenyl or 4-fluorophenyl groups to alter steric/electronic effects. For example, replace bromine with electron-withdrawing groups (e.g., -CF3) to enhance PLD2 affinity .
- Bioassay Correlation : Use multivariate regression to link substituent properties (Hammett σ, π) with IC50 values .
- In Silico Modeling : Perform docking studies with PLD2 (PDB: 4RAL) to predict binding interactions of modified analogs .
What analytical techniques are critical for purity and stability assessment?
Basic Research Question
- HPLC : Use a C18 column (e.g., Chromolith) with UV detection at 254 nm; optimize mobile phase (acetonitrile/water + 0.1% TFA) for peak resolution .
- LC-MS : Confirm molecular ion ([M+H]+) and detect impurities via high-resolution mass spectrometry (HRMS) .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor hydrolysis of the acetamide group .
How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Advanced Research Question
- Data Triangulation : Cross-validate docking results with mutagenesis (e.g., PLD2 active-site mutations) and thermodynamic binding assays (ITC/SPR) .
- Statistical Analysis : Apply Bayesian models to weigh molecular dynamics simulations against experimental IC50 variability .
- Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentrations) to minimize experimental noise .
What environmental impact studies are relevant for this compound?
Basic Research Question
- Degradation Pathways : Use OECD 301B (ready biodegradability) tests to assess hydrolysis/photolysis rates in aqueous media .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests .
- Analytical Monitoring : Employ SPE-LC-MS/MS to detect trace levels in environmental samples (LOD < 1 ppb) .
How can computational modeling improve its pharmacokinetic (PK) profile?
Advanced Research Question
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risk .
- Metabolite ID : Simulate phase I/II metabolism (e.g., acetamide hydrolysis via esterases) with Schrödinger’s MetaSite .
- Bioavailability : Apply PBPK modeling to predict Cmax and AUC after oral dosing in preclinical models .
What strategies address low solubility in pharmacological assays?
Advanced Research Question
- Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .
What future research directions are prioritized for this compound?
Advanced Research Question
- Target Expansion : Screen against kinases (e.g., EGFR) or epigenetic regulators (HDACs) based on structural analogs .
- Synthetic Innovation : Develop one-pot methods for spirocycle formation using organocatalysts to reduce step count .
- Translational Studies : Establish PD/PK correlations in xenograft models to validate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
